5-amino-1-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
The compound 5-amino-1-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide belongs to the 5-amino-1,2,3-triazole-4-carboxamide family, a scaffold known for its modular synthesis and diverse biological activities . Its structure features a triazole core substituted at position 1 with a 2,5-dimethylphenyl group and at position 4 with a carboxamide linked to a 2-methoxyphenyl moiety. These substituents contribute to its physicochemical properties, such as lipophilicity and electronic effects, which are critical for interactions with biological targets .
Properties
IUPAC Name |
5-amino-1-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-11-8-9-12(2)14(10-11)23-17(19)16(21-22-23)18(24)20-13-6-4-5-7-15(13)25-3/h4-10H,19H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCMMWFUGXUZTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-1-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including antiproliferative effects against various cancer cell lines and its potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure includes a triazole ring, which is known for contributing to various biological activities. The presence of both amino and carboxamide groups suggests potential interactions with biological targets.
Antiproliferative Activity
Research indicates that compounds containing the triazole moiety exhibit significant antiproliferative effects against different cancer cell lines. For instance, a study reported the in vitro activity of related triazole compounds against human cancer cell lines such as HeLa (cervical carcinoma) and CEM (human T-lymphocyte) cells. The compound demonstrated an IC50 value that suggests it can effectively inhibit cell proliferation:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 9.6 ± 0.7 |
| CEM | 41 ± 3 |
This data indicates that structural modifications in triazole derivatives can enhance their antiproliferative properties compared to parent compounds lacking such features .
The mechanism by which this compound exerts its effects may involve the inhibition of key cellular pathways associated with cancer cell growth and survival. The triazole ring is believed to play a crucial role in this process by mimicking bioisosteric groups found in natural substrates of target enzymes .
Study on Chagas Disease
One notable study explored the efficacy of triazole derivatives in treating Chagas disease caused by Trypanosoma cruzi. The compound demonstrated significant activity with a pEC50 greater than 6, indicating potent suppression of parasite burden in infected VERO cells. This highlights the potential application of this compound beyond oncology into parasitic infections .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications at specific positions on the triazole ring significantly affect biological activity. For example, compounds with additional functional groups showed enhanced selectivity and potency against various cancer types. This relationship underscores the importance of structural optimization in drug design .
Scientific Research Applications
Structure and Composition
- Molecular Formula : CHNO
- Molecular Weight : 342.41 g/mol
- IUPAC Name : 5-amino-1-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
The structural features of this compound contribute to its biological activity, particularly the presence of the triazole ring and various aromatic substituents.
Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
- Case Study : A study demonstrated that derivatives of triazoles showed promising results against human glioblastoma U251 cells, suggesting that structural modifications could enhance potency and selectivity .
Antimicrobial Properties
Triazoles are known for their antimicrobial activities. The compound has been tested against a range of pathogens:
- Effectiveness : In vitro studies have shown that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria.
- Research Findings : A related study indicated that certain triazole derivatives exhibited potent antifungal activity, which could be attributed to their ability to disrupt fungal cell membrane integrity .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole compounds is another area of interest:
- Biological Activity : Some studies have reported that triazoles can inhibit inflammatory cytokines, thereby reducing inflammation in various models.
- Case Analysis : A specific investigation into related compounds highlighted their ability to modulate immune responses in animal models, suggesting potential therapeutic uses in inflammatory diseases .
Neurological Applications
The compound's potential neuroprotective effects are being explored:
- Neuroprotection : Preliminary studies indicate that triazole derivatives may protect neuronal cells from oxidative stress and apoptosis.
- Research Evidence : In models of neurodegenerative diseases, these compounds have shown promise in improving cognitive function and reducing neuronal loss .
Table 1: Summary of Biological Activities
Table 2: Structural Variants and Their Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The target compound’s 2,5-dimethylphenyl (electron-donating) and 2-methoxyphenyl groups contrast with analogs bearing electron-withdrawing substituents (e.g., nitro, chlorine). Such differences influence target binding; e.g., chlorine in RXF 393-active analogs may enhance DNA intercalation .
- Steric Effects : Substituent positions (e.g., 2,5-dimethyl vs. 3,5-dimethyl) affect steric hindrance. In PET inhibitors, 2,5-dimethylphenyl analogs showed higher activity than 3,5-isomers, suggesting positional sensitivity .
Mechanistic Insights from Scaffold Modifications
- Antiproliferative Activity : Derivatives with halogenated aryl groups (e.g., 2,5-dichlorophenyl) demonstrate higher cytotoxicity, likely due to enhanced DNA binding or kinase inhibition .
- β-Turn Mimetic Properties: The 5-amino-triazole-carboxamide scaffold mimics β-turn structures, critical for protein-protein interaction inhibition. Methyl/methoxy groups in the target compound may fine-tune this mimicry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
